molecular formula C17H17ClN4S B5781127 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine

5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine

Cat. No. B5781127
M. Wt: 344.9 g/mol
InChI Key: DMAWCJBZVSQYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine, also known as TAK-659, is a novel inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various B cell malignancies and autoimmune diseases.

Mechanism of Action

BTK is a key enzyme involved in the signaling pathway of B cells. Upon activation of the B cell receptor, BTK is activated and phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine blocks B cell receptor signaling, leading to the inhibition of B cell proliferation and survival. 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to be a selective inhibitor of BTK, with minimal off-target effects.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to have potent anti-proliferative and pro-apoptotic effects on B cells. In addition, 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of autoimmune diseases. 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and long half-life.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine is its selectivity for BTK, which reduces the potential for off-target effects. In addition, 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has shown promising results in animal models of B cell malignancies and autoimmune diseases, making it a promising candidate for further clinical development. However, one of the limitations of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine is its low solubility, which may pose challenges for formulation and delivery.

Future Directions

There are several potential future directions for the development of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine. One potential application is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine may also have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, further research is needed to optimize the formulation and delivery of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine, as well as to investigate its potential for combination therapy with other agents.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine was first reported by researchers at Takeda Pharmaceutical Company Limited in 2014. The synthetic route involves the reaction of 4-chloro-5-nitrothiophene-2-carboxylic acid with 4-methylpiperazine to form the intermediate compound, which is then cyclized with 2,3-dichloropyridine to give the final product. The overall yield of the synthesis is 34%.

Scientific Research Applications

5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In vitro studies have shown that 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine selectively inhibits BTK and blocks B cell receptor signaling, leading to the inhibition of B cell proliferation and survival. In vivo studies using animal models have demonstrated the efficacy of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine in the treatment of B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

5-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4S/c1-21-6-8-22(9-7-21)16-15-14(10-23-17(15)20-11-19-16)12-2-4-13(18)5-3-12/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAWCJBZVSQYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine

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